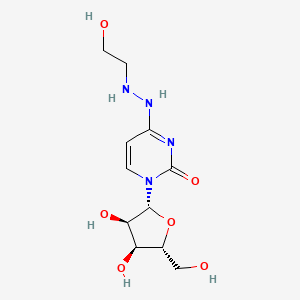
Urea, N-(3,4-dichlorophenyl)-N'-(3a,4,5,6,7,7a-hexahydro-1,2-benzisothiazol-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(3,4-dichlorophenyl)-N’-(3a,4,5,6,7,7a-hexahydro-1,2-benzisothiazol-3-yl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring both a dichlorophenyl group and a benzisothiazole moiety, suggests potential for interesting chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For this specific compound, the synthetic route might involve the following steps:
Preparation of the isocyanate: The dichlorophenyl isocyanate can be synthesized from the corresponding aniline derivative through a phosgenation reaction.
Reaction with the amine: The isocyanate is then reacted with the amine derivative of the benzisothiazole under controlled conditions to form the urea linkage.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions in batch or continuous reactors. The key factors include maintaining the purity of reactants, controlling the reaction temperature and pressure, and ensuring efficient mixing to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzisothiazole moiety.
Reduction: Reduction reactions could potentially target the dichlorophenyl group.
Substitution: The compound may participate in substitution reactions, especially at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, urea derivatives are often studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The dichlorophenyl and benzisothiazole groups suggest potential interactions with biological targets.
Medicine
In medicine, compounds with similar structures have been investigated for their potential as therapeutic agents, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
In industry, such compounds might be used in the development of new materials, including polymers and coatings, due to their potential for forming stable and durable structures.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, urea derivatives can act by:
Inhibiting enzymes: By binding to the active site and preventing substrate access.
Modulating receptors: By interacting with receptor sites and altering their activity.
Disrupting cellular processes: By interfering with key biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Urea, N-(3,4-dichlorophenyl)-N’-methyl-: Similar structure but with a methyl group instead of the benzisothiazole moiety.
Urea, N-(3,4-dichlorophenyl)-N’-phenyl-: Similar structure but with a phenyl group instead of the benzisothiazole moiety.
Uniqueness
The presence of the benzisothiazole moiety in the compound of interest distinguishes it from other similar urea derivatives. This unique structure may confer distinct chemical properties and biological activities, making it a compound of interest for further research and development.
Propiedades
Número CAS |
104140-64-9 |
|---|---|
Fórmula molecular |
C14H15Cl2N3OS |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
1-(3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-yl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C14H15Cl2N3OS/c15-10-6-5-8(7-11(10)16)17-14(20)18-13-9-3-1-2-4-12(9)21-19-13/h5-7,9,12H,1-4H2,(H2,17,18,19,20) |
Clave InChI |
MIVKKWKTIIPNQZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C(=NS2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


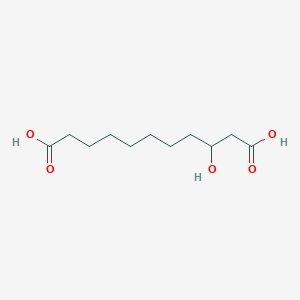
![4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14341025.png)
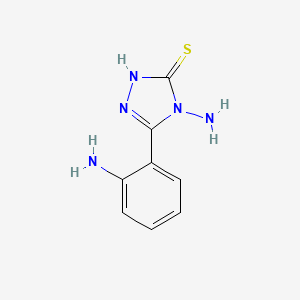
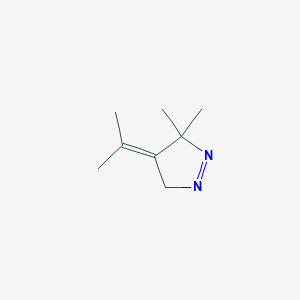
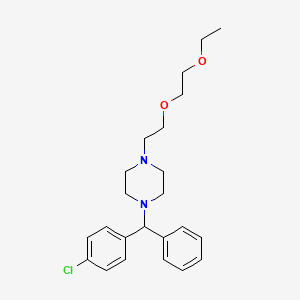
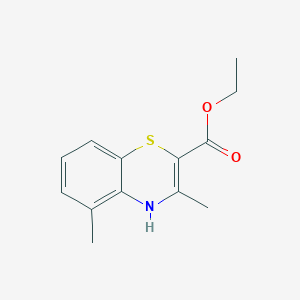
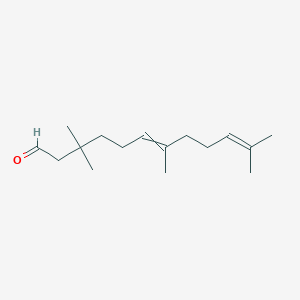

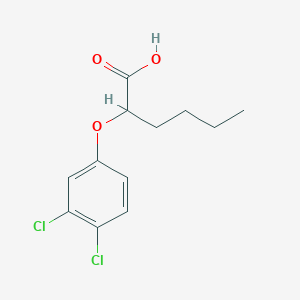
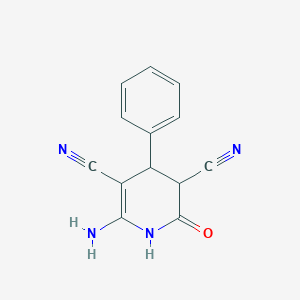
![Phenyl 2-[(3-phenylacryloyl)oxy]benzoate](/img/structure/B14341071.png)
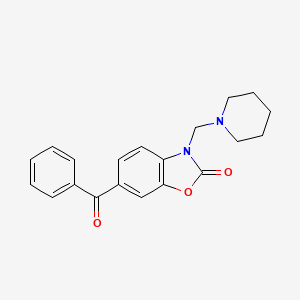
![6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid](/img/structure/B14341088.png)
